molecular formula C11H9BrN2 B1344578 4-(3-Bromophenyl)pyridin-2-amine

4-(3-Bromophenyl)pyridin-2-amine

Cat. No.: B1344578
M. Wt: 249.11 g/mol
InChI Key: HCJABYKUMFMJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromophenyl)pyridin-2-amine (: 1369139-84-3) is a brominated heteroaromatic compound of high interest in scientific research and development. With a molecular formula of C 11 H 9 BrN 2 and a molecular weight of 249.11 g/mol, it serves as a versatile chemical building block . The compound is typically supplied as a solid and should be stored according to standard laboratory practices for stable organics, often recommended in a cool and dark place . The core value of this amine-functionalized pyridine derivative lies in its molecular structure, which incorporates two key sites for further chemical modification: the electron-rich 2-aminopyridine group and the 3-bromophenyl substituent. The bromine atom is a highly reactive handle, enabling participation in various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald reactions, which are fundamental for constructing complex biaryl systems in medicinal and materials chemistry . Meanwhile, the pyridin-2-amine moiety is a privileged structure in drug discovery, often contributing to hydrogen bonding and improved solubility in target molecules. This makes this compound a crucial intermediate for the synthesis of potential pharmaceutical agents, including kinase inhibitors and other biologically active molecules . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

4-(3-bromophenyl)pyridin-2-amine

InChI

InChI=1S/C11H9BrN2/c12-10-3-1-2-8(6-10)9-4-5-14-11(13)7-9/h1-7H,(H2,13,14)

InChI Key

HCJABYKUMFMJPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC=C2)N

Origin of Product

United States

Advanced Synthetic Strategies and Mechanistic Investigations

Carbon-Carbon Bond Formation Methodologies

The creation of the bond between the phenyl and pyridine (B92270) rings is a critical step in the synthesis of 4-(3-Bromophenyl)pyridin-2-amine. Transition metal-catalyzed cross-coupling reactions are the most prominent methods for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds. In the context of synthesizing this compound, this reaction would typically involve the coupling of a pyridine derivative with a bromophenyl derivative. A plausible route involves the reaction of 2-amino-4-chloropyridine (B16104) with (3-bromophenyl)boronic acid. The presence of the amino group on the pyridine ring can influence the reaction, and in some cases, protection of the amine may be necessary to achieve high yields. google.com However, direct Suzuki coupling without protection has been successfully demonstrated for the synthesis of related 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates, suggesting its feasibility. google.com

The general conditions for a Suzuki-Miyaura coupling involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for the reaction's success. A variety of functional groups are generally tolerated under these mild reaction conditions. researchgate.net

Reactant 1Reactant 2Catalyst System (Catalyst + Ligand)BaseSolventPotential Product
2-Amino-4-halopyridine(3-Bromophenyl)boronic acidPd(PPh₃)₄ or Pd(OAc)₂ + Phosphine LigandK₂CO₃, Na₂CO₃, or othersDioxane/Water, Toluene, or EthanolThis compound
4-Boronic acid-pyridin-2-amine1,3-DibromobenzenePd(dppf)Cl₂Aqueous K₂CO₃Anhydrous 1,4-dioxane (B91453) and waterThis compound

Alternative Transition Metal-Mediated Coupling Approaches for Aryl-Pyridyl Linkages

While palladium catalysis is dominant, other transition metals like nickel and iron have emerged as viable alternatives for forging aryl-pyridyl bonds. Nickel-catalyzed cross-coupling reactions, for instance, offer a cost-effective alternative to palladium. Nickel complexes, often in combination with specific ligands, can effectively catalyze the coupling of aryl halides with organozinc or organomagnesium reagents. nih.gov

Iron-catalyzed cross-coupling reactions are also gaining attention due to iron's abundance and low toxicity. These reactions often proceed via a radical mechanism and can be a powerful tool for constructing C-C bonds under specific conditions. The application of these alternative methods to the direct synthesis of this compound would depend on the specific substrates and the development of suitable catalytic systems.

Carbon-Nitrogen Bond Formation Methodologies (Amination Reactions)

The introduction of the amino group onto the pyridine ring is another key synthetic transformation. This can be accomplished through nucleophilic substitution or transition metal-catalyzed amination reactions.

Nucleophilic Amination Protocols for Pyridine Systems

The direct amination of a pyridine ring can be achieved through nucleophilic aromatic substitution (SNAr). A classic example is the Chichibabin reaction, which involves the reaction of a pyridine derivative with sodium amide (NaNH₂) to introduce an amino group, typically at the 2-position. wikipedia.orgslideshare.netscientificupdate.com The reaction proceeds via an addition-elimination mechanism involving a hydride leaving group. wikipedia.org While effective for unsubstituted pyridine, the regioselectivity can be influenced by substituents on the pyridine ring. slideshare.net For a 4-substituted pyridine, amination would be expected to occur at the 2-position. Recent advancements have explored milder conditions for the Chichibabin reaction, such as using a NaH-iodide composite. ntu.edu.sg

Another approach involves the activation of the pyridine ring towards nucleophilic attack. This can be achieved by forming a pyridinium (B92312) salt, which enhances the electrophilicity of the ring and facilitates substitution by an amine. nih.gov

ReactionReagentsKey FeaturesApplicability to this compound
Chichibabin ReactionSodium amide (NaNH₂)Direct amination of pyridines, typically at the 2-position. wikipedia.orgslideshare.netscientificupdate.comCould be used to aminate 4-(3-bromophenyl)pyridine.
Pyridinium Salt ActivationActivating agent (e.g., alkyl halide) followed by an amineEnhances the electrophilicity of the pyridine ring for nucleophilic attack. nih.govA potential method to introduce the amino group.

Transition Metal-Mediated Amination (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed method for forming C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the coupling of aryl halides or triflates with a wide range of amines, including primary and secondary amines. wikipedia.orgacs.org In the synthesis of this compound, this could involve the reaction of 2-bromo-4-(3-bromophenyl)pyridine with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. researchgate.netnih.gov The development of specialized ligands has expanded the scope of this reaction to include challenging substrates like 2-halopyridines. researchgate.netnih.govnih.gov

Substrate 1Substrate 2Catalyst SystemBasePotential Product
2-Halo-4-(3-bromophenyl)pyridineAmmonia or Ammonia EquivalentPd(OAc)₂ / Phosphine LigandSodium tert-butoxideThis compound
4-(3-Bromophenyl)pyridin-2-halideAminePd₂(dba)₃ / Bidentate Phosphine LigandStrong baseThis compound

Cyclization and Condensation Reactions for Pyridine Ring Assembly

An alternative to functionalizing a pre-existing pyridine ring is to construct the substituted pyridine ring itself through cyclization or condensation reactions. These methods often involve the reaction of acyclic precursors.

Several named reactions are employed for pyridine synthesis, including the Hantzsch pyridine synthesis, the Guareschi-Thorpe condensation, and the Kröhnke pyridine synthesis. pharmaguideline.comacsgcipr.org The Guareschi-Thorpe reaction, for instance, involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia, leading to substituted pyridines. drugfuture.comorganic-chemistry.orgresearchgate.netrsc.orgrsc.org The specific precursors required to generate the 4-(3-bromophenyl) and 2-amino substitution pattern would need to be carefully selected. For example, a potential strategy could involve the condensation of a β-keto ester or a related compound bearing the 3-bromophenyl group with a suitable cyanoacetamide derivative. organic-chemistry.orgresearchgate.net

Another approach involves the [2+2+2] cycloaddition of alkynes and nitriles, which can be catalyzed by transition metals like nickel, providing a direct route to substituted pyridines. nih.gov The synthesis of this compound via this method would necessitate the use of a diyne and a nitrile that upon cyclization would yield the desired substitution pattern.

Reaction TypeTypical PrecursorsKey Features
Guareschi-Thorpe CondensationCyanoacetic ester, β-dicarbonyl compound, ammonia. drugfuture.comorganic-chemistry.orgForms substituted hydroxypyridines which can be converted to aminopyridines. organic-chemistry.orgresearchgate.net
Hantzsch Pyridine SynthesisAldehyde, β-ketoester (2 equiv.), ammonia. pharmaguideline.comacsgcipr.orgLeads to dihydropyridines which are subsequently oxidized.
Nickel-Catalyzed [2+2+2] CycloadditionDiyne, nitrile. nih.govDirect formation of the pyridine ring from acyclic precursors. nih.gov

Multi-component Reaction Pathways in Heterocyclic Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering the construction of complex molecules from three or more starting materials in a single, one-pot operation. bohrium.comscispace.com This approach is characterized by high atom economy, procedural simplicity, and the ability to generate diverse molecular scaffolds, making it particularly valuable for the synthesis of heterocyclic compounds like substituted pyridines. bohrium.comscispace.com

The synthesis of 4-aryl-2-aminopyridines can be efficiently achieved through various MCR strategies. A common approach involves the condensation of an aldehyde, an active methylene (B1212753) compound, and an amine source. researchgate.netnih.gov For instance, the reaction of an aromatic aldehyde, malononitrile, and a primary amine can yield highly functionalized 2-aminopyridine-3,5-dicarbonitrile (B1331539) derivatives. scispace.com While not a direct synthesis of this compound, this highlights a general and adaptable MCR for creating the core 2-aminopyridine (B139424) structure with an aryl group at the 4-position.

A notable example is the synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives through a one-pot condensation of aromatic aldehydes, malononitrile, and various primary amines. scispace.com This methodology has been explored under different reaction conditions, including the use of Lewis acid catalysts, to afford the desired products in moderate to good yields. scispace.com Furthermore, a solvent-free fusion method has been developed, offering a greener alternative for the synthesis of these compounds. scispace.com

Another versatile MCR for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis, which typically involves the reaction of an aldehyde, two equivalents of a β-keto ester, and ammonia. nih.gov This reaction proceeds through a series of condensations and cyclizations to form a dihydropyridine intermediate, which is subsequently oxidized to the corresponding pyridine. acsgcipr.org While classic, this method can be adapted for the synthesis of non-symmetrical pyridines by using different starting materials in a stepwise manner. nih.gov

The Bohlmann-Rahtz pyridine synthesis offers a direct route to functionalized pyridines through the condensation of an enamine with a 1,3-dicarbonyl compound, followed by cyclization and aromatization. acsgcipr.org This and other condensation-based MCRs, such as the Guareschi-Thorpe reaction, are widely employed for the construction of a diverse array of substituted pyridines. acsgcipr.org These reactions often proceed via Michael or aldol-type additions to assemble the pyridine ring precursor in situ. acsgcipr.org

The table below summarizes key aspects of multi-component reactions relevant to the synthesis of 4-aryl-2-aminopyridine derivatives.

MCR TypeKey ReactantsGeneral ProductRelevance to this compound
Modified Hantzsch Synthesis Aromatic Aldehyde, β-Ketoester, Ammonia/AmineDihydropyridine (requires oxidation)Adaptable for synthesizing the 4-arylpyridine core.
Guareschi-Thorpe Reaction Cyanoacetamide, 1,3-Diketone, Ammonia2-Hydroxypyridine-3-carbonitrileFoundation for building substituted pyridines.
One-pot Aryl-Aminopyridine Synthesis Aromatic Aldehyde, Malononitrile, Primary Amine2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrileDemonstrates a direct route to the 4-aryl-2-aminopyridine scaffold.
Cascade Reaction of 1,1-Enediamines 1,1-Enediamine, (E)-ethyl 2-oxo-4-phenylbut-3-enoate4-Aryl-2-aminopyridineProvides a regioselective pathway to the target structure. researchgate.net

These MCR strategies offer significant advantages in terms of efficiency and molecular diversity, providing a robust platform for the synthesis of complex molecules like this compound and its analogs.

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly influencing the design and optimization of synthetic routes in both academic and industrial settings. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. nih.gov For the synthesis of this compound, these principles can be applied to various aspects of the synthetic process, from the choice of starting materials and solvents to the reaction conditions and catalysts.

One of the key green chemistry principles is the use of alternative energy sources to promote reactions. Microwave-assisted synthesis has emerged as a valuable tool in this regard, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. clockss.orgnih.govnih.gov The rapid and uniform heating provided by microwaves can enhance reaction rates and, in some cases, enable reactions that are sluggish or inefficient under thermal conditions. clockss.org For instance, the synthesis of 3-amino-5-bromopyridine (B85033) derivatives from 3,5-dibromopyridine (B18299) and aliphatic amines has been successfully achieved using microwave irradiation, avoiding the need for metal catalysts or harsh thermal conditions. clockss.org This approach could be adapted for the synthesis of this compound, potentially offering a more sustainable and efficient route.

Solvent-free reactions represent another important green chemistry strategy, as they eliminate the environmental and safety concerns associated with the use of volatile organic solvents. researchgate.netmdpi.com The synthesis of 2,4,6-triarylpyridines from chalcones and ammonium (B1175870) acetate (B1210297) has been demonstrated under solvent-free conditions, providing excellent yields. researchgate.net Similarly, the multicomponent synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been achieved in a solvent-free, one-pot reaction. mdpi.com These examples suggest that a solvent-free approach could be a viable and environmentally friendly option for the synthesis of this compound.

The use of water as a reaction medium is another cornerstone of green chemistry, as it is a non-toxic, inexpensive, and readily available solvent. nih.gov The development of water-compatible catalytic systems and reaction protocols is an active area of research. One-pot, three-component syntheses of various heterocyclic compounds have been successfully carried out in water, demonstrating the feasibility of this approach for complex organic transformations. nih.gov

The following table highlights the application of green chemistry principles in the synthesis of pyridine derivatives, which are relevant to the production of this compound.

Green Chemistry PrincipleApplication in Pyridine SynthesisPotential Benefit for this compound Synthesis
Alternative Energy Sources Microwave-assisted synthesis of 3-amino-5-bromopyridines. clockss.orgReduced reaction times, higher yields, and avoidance of harsh conditions.
Solvent-Free Reactions Solvent-free synthesis of 2,4,6-triarylpyridines and aminopyrido[2,3-d]pyrimidines. researchgate.netmdpi.comElimination of hazardous organic solvents, simplified workup, and reduced waste.
Use of Safer Solvents One-pot, three-component reactions in water. nih.govEnhanced safety, reduced environmental impact, and lower cost.
Catalysis Use of reusable catalysts like Montmorillonite K-10 in microwave-assisted synthesis. nih.govnih.govIncreased efficiency, reduced waste, and potential for catalyst recycling.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and cost-effective, aligning with the broader goals of modern chemical manufacturing.

Elucidation of Reaction Mechanisms and Transition States in Synthetic Pathways

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the rational design of new ones. Mechanistic studies, often combining experimental and computational approaches, provide insights into the step-by-step pathway of a reaction, including the identification of intermediates and transition states. researchgate.netnih.govchemrxiv.orgrsc.orgims.ac.jp

The synthesis of substituted pyridines, including 4-aryl-2-aminopyridines, can proceed through various mechanistic pathways depending on the specific reactants and conditions employed. For instance, in multicomponent reactions, the formation of the pyridine ring often involves a cascade of well-established reactions. The mechanism for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives from enaminones, malononitrile, and primary amines is proposed to proceed via an initial Knoevenagel condensation, followed by a Michael addition, intramolecular cyclization, and a final aromatization step to yield the pyridine ring. nih.gov

Computational chemistry plays an increasingly important role in elucidating reaction mechanisms. rsc.orgims.ac.jpnih.gov Density functional theory (DFT) calculations can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. chemrxiv.org This information can help to determine the most likely reaction pathway and to understand the factors that control the reaction's rate and selectivity. For example, computational studies have been used to investigate the nucleophilicity of aminopyridines, which is a key factor in their reactivity in coupling reactions. nih.gov

For example, a plausible mechanism for a multicomponent synthesis of this compound could involve the initial formation of an enamine from an appropriate precursor, followed by a series of nucleophilic additions and cyclization steps. The regioselectivity of the reaction, which determines the final substitution pattern of the pyridine ring, would be governed by the relative stabilities of the intermediates and the activation energies of the competing reaction pathways.

The table below outlines the key stages in a plausible mechanistic pathway for the formation of a 4-aryl-2-aminopyridine via a multicomponent reaction.

Mechanistic StepDescriptionKey Intermediates
Knoevenagel Condensation Reaction between an aldehyde and an active methylene compound to form an α,β-unsaturated intermediate.α,β-Unsaturated nitrile or ester
Michael Addition Nucleophilic addition of an enamine or another nucleophile to the α,β-unsaturated intermediate.Adduct of the two components
Intramolecular Cyclization Ring-closing reaction to form a dihydropyridine intermediate.Dihydropyridine derivative
Aromatization Elimination of a small molecule (e.g., water or ammonia) or oxidation to form the final aromatic pyridine ring.4-Aryl-2-aminopyridine

By combining experimental evidence with computational modeling, a detailed picture of the reaction mechanism for the synthesis of this compound can be developed, paving the way for further optimization and innovation in its synthesis.

State of the Art Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

The ¹H NMR spectrum of 4-(3-Bromophenyl)pyridin-2-amine is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The analysis would focus on chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Based on the structure, one would anticipate signals in three main regions:

Amine Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine group. Its chemical shift can vary depending on solvent and concentration but is typically found in the range of 4.5-6.5 ppm.

Pyridinyl Protons: The three protons on the pyridine (B92270) ring are chemically distinct and would appear in the aromatic region, typically between 6.0 and 8.5 ppm. Their specific shifts and coupling patterns (doublets, triplets, or combinations thereof) would confirm their relative positions.

Phenyl Protons: The four protons on the bromophenyl ring are also distinct and would appear in the aromatic region, generally between 7.0 and 8.0 ppm. The characteristic splitting patterns would help assign their positions relative to the bromine atom and the point of attachment to the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Signal Number of Protons (Integration) Predicted Multiplicity Predicted Chemical Shift (δ, ppm)
Amine (-NH₂) 2H Broad Singlet 4.5 - 6.5
Pyridine H-3/H-5 2H total Doublet / Doublet of Doublets 6.0 - 7.0
Pyridine H-6 1H Doublet 7.8 - 8.5

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 11 distinct signals are expected, as there are no elements of symmetry that would make any carbon atoms chemically equivalent.

The signals can be categorized as follows:

Pyridinyl Carbons: Five signals corresponding to the carbon atoms of the pyridine ring. The carbon bearing the amine group (C2) would be significantly shifted upfield compared to the others.

Phenyl Carbons: Six signals for the carbons of the bromophenyl ring. The carbon directly bonded to the bromine atom (C-Br) would have a characteristic shift, typically around 122 ppm. The carbon attached to the pyridine ring would also be distinct.

Table 2: Predicted ¹³C NMR Signal Distribution for this compound

Carbon Type Number of Signals Predicted Chemical Shift (δ, ppm)
Pyridinyl C-NH₂ 1 155 - 160
Pyridinyl CH 3 105 - 150
Pyridinyl C-Phenyl 1 145 - 155
Phenyl C-Br 1 120 - 125
Phenyl CH 4 125 - 135

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, confirming which protons are adjacent on the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary (non-protonated) carbons and for confirming the connectivity between the phenyl and pyridine rings.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on how the molecule fragments.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. For this compound (C₁₁H₉BrN₂), the exact mass would be calculated and compared to the experimentally measured value. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units.

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like the target compound. In positive ion mode, the compound would be detected as the protonated molecule, [M+H]⁺. The spectrum would clearly show the characteristic isotopic doublet confirming the presence of a single bromine atom.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Molecular Formula Calculated Monoisotopic Mass (m/z)
[M(⁷⁹Br)+H]⁺ C₁₁H₁₀⁷⁹BrN₂ 249.0076

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups within a molecule. For this compound, these techniques would provide a characteristic "fingerprint" based on the vibrational modes of its constituent bonds.

In a typical analysis, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations and N-H bending vibrations would also produce distinct signals. Aromatic C-H stretching and C=C/C=N ring stretching vibrations from both the pyridine and phenyl rings would appear in their respective characteristic regions. The C-Br stretch would be expected at lower wavenumbers, typically below 600 cm⁻¹.

Raman spectroscopy would provide complementary information. While N-H and other polar bond vibrations are often weaker in Raman spectra, the vibrations of the aromatic rings and the C-Br bond would likely yield strong, sharp signals, aiding in the complete structural assignment. A comparative analysis of both IR and Raman spectra would be crucial for a thorough vibrational assignment, often supported by computational predictions from methods like Density Functional Theory (DFT).

Without experimental data, a specific data table of vibrational frequencies and their assignments for this compound cannot be compiled.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would unambiguously confirm the molecular structure of this compound, providing exact bond lengths, bond angles, and torsion angles.

To perform this analysis, a suitable single crystal of this compound would first need to be grown. This crystal would then be subjected to X-ray diffraction analysis. The resulting diffraction pattern would be used to solve the crystal structure, yielding key parameters such as the unit cell dimensions (a, b, c, α, β, γ) and the space group.

The analysis would reveal the planarity of the pyridine and phenyl rings and the dihedral angle between them. Furthermore, a critical aspect of the study would be the analysis of the crystal packing. This involves examining the intermolecular interactions, such as hydrogen bonds formed by the amine group (N-H···N or N-H···Br) and potential halogen bonding involving the bromine atom. Pi-pi stacking interactions between the aromatic rings might also play a significant role in stabilizing the crystal lattice. These interactions govern the macroscopic properties of the solid material.

Chemical Reactivity and Functional Group Transformations

Reactivity of the Bromine Substituent

The bromine atom attached to the phenyl ring is a versatile functional group, primarily exploited in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide such as a bromophenyl group is generally a challenging transformation. The reaction requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In the case of 4-(3-bromophenyl)pyridin-2-amine, the bromine is at the meta position relative to the pyridinyl substituent, which itself is electron-withdrawing. This positioning does not provide the direct ortho/para activation typically necessary for SNAr to proceed under standard conditions. Consequently, direct displacement of the bromine on the phenyl ring by common nucleophiles via an SNAr mechanism is not a favored reaction pathway for this specific isomer.

The bromine atom on the phenyl ring is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: This reaction is widely used to form new C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org For this compound, a Suzuki coupling would enable the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring. The general reactivity order for the halide leaving group is I > Br > OTf >> Cl. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. libretexts.org It allows for the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This transformation would convert the bromophenyl moiety into a substituted aniline (B41778) derivative. The choice of ligand is often critical for the success of these reactions, especially with challenging substrates like 2-aminopyridines, which can potentially chelate the palladium catalyst and hinder the reaction. libretexts.orgnih.gov

The following table provides examples of potential palladium-catalyzed cross-coupling reactions involving the bromophenyl moiety.

Reaction Type Coupling Partner Catalyst/Ligand System Potential Product Structure
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄, Base (e.g., Na₂CO₃)4-(3-Arylphenyl)pyridin-2-amine
Buchwald-HartwigSecondary Amine (e.g., Morpholine)Pd₂(dba)₃, Buchwald Ligand, Base (e.g., NaOt-Bu)4-(3-(Morpholin-4-yl)phenyl)pyridin-2-amine
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)4-(3-(Alkynyl)phenyl)pyridin-2-amine
HeckAlkenePd(OAc)₂, PPh₃, Base (e.g., Et₃N)4-(3-(Alkenyl)phenyl)pyridin-2-amine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orguoanbar.edu.iq When protonated under acidic conditions, the resulting pyridinium (B92312) ion is even more strongly deactivated. However, the 2-amino group is a powerful activating, ortho-, para-directing group. In this compound, the 2-amino group directs incoming electrophiles to the 3- and 5-positions. The 4-position is blocked by the bromophenyl group. Therefore, electrophilic substitution, if it occurs, would be expected primarily at the 3- and 5-positions of the pyridine ring. uoanbar.edu.iq

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, where the negative charge of the intermediate can be stabilized by the nitrogen atom. youtube.comquimicaorganica.orgstackexchange.com In this compound, the 2-position is already substituted with an amino group, which is a poor leaving group. The 4-position is substituted with the bromophenyl group, which is also not a typical leaving group in pyridine SNAr. If a suitable leaving group were present at the 2- or 4-position, nucleophilic substitution would be highly favored at these sites. stackexchange.comvaia.com

Dearomatization reactions are powerful tools for converting flat, aromatic systems into three-dimensional, saturated or partially saturated heterocycles. nih.gov These reactions overcome the inherent stability of the aromatic ring. For pyridine systems, dearomatization can be achieved through various methods, including catalytic hydrogenation or nucleophilic addition. nih.gov

Transition metal-catalyzed processes, particularly with copper, have been developed for the nucleophilic dearomatization of pyridines. acs.org For instance, a chiral copper hydride complex can catalyze the enantioselective C-C bond-forming dearomatization of pyridines without pre-activation of the heterocycle. acs.org Cobalt-catalyzed reactions have also been shown to effect the 1,4-dearomatization of pyridines to yield 1,4-dihydropyridines. nih.govacs.org In some cases, highly electrophilic pyridine systems, such as those bearing a nitro group, can undergo dearomatization via [4+2] cycloaddition reactions. nih.gov While specific examples for this compound are not detailed, these general strategies represent potential pathways for its dearomatization.

Reactivity of the Pyridin-2-amine Moiety

The exocyclic amino group at the 2-position of the pyridine ring behaves as a typical aromatic amine and can undergo a variety of common transformations. It can be acylated by reaction with acyl chlorides or anhydrides to form amides. nih.gov Alkylation can also be achieved, though it may be complicated by N-alkylation of the pyridine ring nitrogen. The amino group can also act as a directing group in electrophilic substitutions on the pyridine ring, as mentioned previously. Furthermore, the nitrogen atoms of the pyridin-2-amine moiety can act as bidentate ligands, coordinating to metal centers, which can be a consideration in transition metal-catalyzed reactions. nih.gov The reaction of 2-aminopyridine (B139424) with nitrous acid can lead to the formation of a diazonium salt, which can then be subjected to various transformations, although these reactions can be more complex than their aniline counterparts.

Amine Functional Group Transformations (e.g., Acylation, Alkylation)

The primary amine group at the 2-position of the pyridine ring is a key site for synthetic modifications. It can readily undergo acylation and alkylation reactions, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding amides. This transformation is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acylated products can exhibit altered biological activities and physicochemical properties compared to the parent amine.

Alkylation: The amine group can also be alkylated using various alkylating agents, such as alkyl halides or sulfates. These reactions introduce alkyl groups onto the nitrogen atom, yielding secondary or tertiary amines depending on the reaction conditions and the stoichiometry of the reactants. Such modifications can be crucial for modulating the steric and electronic properties of the molecule.

Condensation Reactions and Schiff Base Formation

The primary amine of this compound is capable of participating in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. libretexts.orgmdpi.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

The formation of Schiff bases is a reversible process and is often catalyzed by acids. libretexts.org The general reaction involves reacting the primary amine with an aldehyde or ketone, often in a suitable solvent and sometimes with a catalytic amount of acid, followed by refluxing for several hours. researchgate.net The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net The pH of the reaction medium is a critical factor; the rate of imine formation is typically optimal around a pH of 5. libretexts.org At lower pH values, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl intermediate for water elimination. libretexts.org

These Schiff bases are valuable intermediates in organic synthesis and can also possess interesting biological properties. The imine bond (C=N) can be subsequently reduced to form stable secondary amines.

Regioselective and Stereoselective Aspects of Chemical Transformations

The presence of multiple reactive sites in this compound raises the importance of regioselectivity in its chemical transformations. The pyridine ring itself can undergo electrophilic or nucleophilic substitution, and the positions of these reactions are influenced by the existing substituents.

The functionalization of pyridine rings can be challenging, but innovative strategies have been developed for regioselective C-H functionalization. researchgate.net While ortho- and para-functionalization are more straightforward, meta-functionalization typically requires harsher conditions. researchgate.net The use of directing groups can control the regioselectivity of reactions on the pyridine ring. For instance, in reactions involving 3,4-pyridynes, neighboring substituents can influence the regioselectivity of nucleophilic additions. nih.gov An electron-withdrawing substituent at the C5 position of a 3,4-pyridyne can favor nucleophilic attack at the C3 position. nih.gov

Stereoselectivity becomes a key consideration when chiral centers are introduced into the molecule. For example, the asymmetric reduction of the pyridine ring or the imine bond in a Schiff base derivative can lead to the formation of enantiomerically enriched products. The development of catalytic and stereoselective methods for the dearomatization of pyridines has opened up pathways to chiral 1,2- and 1,4-dihydropyridines and N-substituted 2-pyridones. mdpi.com Rhodium-catalyzed asymmetric carbometalation of dihydropyridines is a method used to produce enantioenriched 3-substituted piperidines. acs.org

Oxidation and Reduction Chemistry of the Compound's Core and Substituents

The core structure and substituents of this compound can undergo various oxidation and reduction reactions.

Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. Pyridine N-oxides are valuable intermediates as they can activate the pyridine ring towards both electrophilic and nucleophilic substitution, often with altered regioselectivity compared to the parent pyridine. researchgate.net

Reduction: The pyridine ring can be partially or fully reduced to yield dihydropyridines, tetrahydropyridines, or piperidines. For instance, a chemo-enzymatic approach has been developed that combines the chemical reduction of pyridiniums to tetrahydropyridines with a stereoselective biocatalytic cascade to reduce the C=C bond. mdpi.com The bromo substituent on the phenyl ring can also be a site for further transformations, such as in palladium-catalyzed cross-coupling reactions, or it can be removed via reductive dehalogenation.

Computational Chemistry and Theoretical Frameworks

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the intricacies of molecular systems. For 4-(3-Bromophenyl)pyridin-2-amine, DFT calculations have been instrumental in determining its preferred spatial arrangement and the distribution of electrons within the molecule.

Optimized Geometries and Conformational Energy Landscapes

DFT calculations are employed to identify the most stable three-dimensional structure of a molecule, known as its optimized geometry. This process involves minimizing the molecule's energy by adjusting its bond lengths, bond angles, and dihedral angles. The result is a detailed picture of the molecule's shape.

For similar pyridine (B92270) derivatives, the dihedral angle between the pyridine and phenyl rings is a key geometric parameter. For instance, in N-(4-methoxyphenyl)picolinamide, the dihedral angle between the pyridine and benzene (B151609) rings is 14.25 (5)°. nih.gov The planarity of the molecule is also a significant feature, with studies on related compounds showing nearly coplanar arrangements of non-hydrogen atoms. nih.gov

The conformational energy landscape maps the energy of a molecule as a function of its geometry. By exploring this landscape, scientists can identify different stable conformations (local minima) and the energy barriers between them (transition states). This provides insights into the molecule's flexibility and the likelihood of it adopting different shapes. The energy landscapes of complex biomolecules can feature multiple minima, indicating various competing low-energy structures. nih.govnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap suggests that the molecule is more likely to undergo chemical reactions.

In related aminopyridine compounds, the HOMO is often located on the pyridine ring and the bromine atom, while the LUMO may be situated on the amine and other substituents. This distribution of frontier orbitals helps predict how the molecule will interact with other chemical species. For instance, the HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. wikipedia.org The transfer of electron density from the HOMO to the LUMO upon excitation is a key aspect of chemical reactions. researchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for Related Compounds
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
HR74-6.21-1.934.28
HR78-6.15-1.884.27
HR79-6.09-1.854.24
HR80-5.98-1.794.19

This table presents computed HOMO and LUMO energies for a series of pyridine derivatives, illustrating how structural modifications can influence their electronic properties and reactivity. Data sourced from computational studies on similar molecular frameworks. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In MEP maps, red areas typically indicate negative electrostatic potential, where electrons are abundant, while blue areas represent positive electrostatic potential, indicating a deficiency of electrons.

For pyridine derivatives, the nitrogen atom of the pyridine ring and any halogen substituents are often regions of negative potential, making them susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amine group usually exhibit positive potential, marking them as sites for nucleophilic interactions. researchgate.net These maps are valuable for predicting how a molecule will interact with other molecules, for instance, in hydrogen bonding or other non-covalent interactions.

Predicted Spectroscopic Data Correlation with Experimental Results

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible absorption spectra. By comparing these predicted data with experimental results, scientists can validate the accuracy of the computational model and gain a more detailed interpretation of the experimental spectra. For example, DFT calculations have been used to assign the vibrational modes observed in the IR spectra of related compounds.

Mechanistic Insights from Computational Studies of Reactions

Computational chemistry provides a powerful lens through which to view the step-by-step processes of chemical reactions. By modeling the reaction pathway, researchers can identify transition states and intermediates, and calculate the energy barriers associated with the reaction. This information is crucial for understanding how a reaction proceeds and for designing more efficient synthetic routes. For instance, computational studies have been used to elucidate the mechanisms of reactions involving the substitution of groups on the pyridine ring. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules of this compound are held together by a network of intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govnih.gov This analysis maps the regions of close contact between neighboring molecules, providing insights into the nature and strength of the interactions.

Application of Advanced Quantum Chemical Parameters and Reactivity Descriptors

Computational studies, which are crucial for determining these parameters, appear to be unavailable for this specific compound in the public domain. Such studies typically involve methods like Density Functional Theory (DFT) to calculate electronic properties, including:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are fundamental descriptors that indicate a molecule's ability to donate or accept electrons, respectively. The energy gap between them is a measure of chemical reactivity.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global softness are derived from HOMO and LUMO energies to provide a broader understanding of a molecule's reactivity profile.

Molecular Electrostatic Potential (MEP) maps: These illustrate the charge distribution within a molecule, highlighting electron-rich and electron-poor regions, which are indicative of potential sites for electrophilic and nucleophilic attack.

Without dedicated computational analysis reported in peer-reviewed literature, it is not possible to provide the detailed research findings and data tables for the quantum chemical parameters and reactivity descriptors of this compound as requested.

Academic Research Applications and Explorations

Chemical Biology Investigations

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. The unique properties of 4-(3-bromophenyl)pyridin-2-amine and its derivatives make them suitable for such investigations.

Derivatives of this compound have been instrumental as tool compounds to probe biological pathways. The research into adenosine (B11128) kinase (AK) inhibitors is a prime example. By using potent and selective inhibitors like the pyridopyrimidine derivatives, researchers can modulate the levels of adenosine in specific tissues and study the downstream effects on signaling pathways related to pain and inflammation. mdpi.com The ability to selectively inhibit AK allows for a detailed investigation of its role in various physiological and pathological processes.

The study of imidazo[4,5-b]pyridine derivatives, which can be synthesized from precursors related to this compound, further illustrates their use as chemical probes. These compounds have been evaluated for their antiproliferative, antibacterial, and antiviral activities, providing insights into the biological pathways they modulate. bldpharm.com

The exploration of how aminopyridine derivatives interact with specific molecular targets is a key aspect of their application in chemical biology. The development of inhibitors for enzymes like adenosine kinase and PLK4 demonstrates a clear interaction with a well-defined binding site. mdpi.comnih.gov For instance, molecular docking studies of pyrimidin-2-amine derivatives with PLK4 have revealed key hydrogen bonding interactions with the hinge region of the kinase domain, providing a structural basis for their inhibitory activity. nih.gov

Furthermore, pyridine (B92270) and dihydropyridine (B1217469) derivatives have been shown to interact with adenosine receptors, with some compounds exhibiting selectivity for the A3 subtype. This research highlights the potential for this chemical class to target G-protein coupled receptors. The structure-activity relationships of these interactions have been explored, indicating that modifications to the pyridine ring and its substituents can significantly alter receptor affinity and selectivity.

The following table provides examples of specific molecular targets that have been investigated with compounds structurally related to this compound.

Compound ClassMolecular TargetBiological EffectReference
Pyridopyrimidine derivativesAdenosine Kinase (AK)Inhibition, leading to anti-inflammatory and analgesic effects mdpi.com
Pyrimidin-2-amine derivativesPolo-like kinase 4 (PLK4)Inhibition, with potential as anticancer agents nih.govnih.gov
Imidazo[4,5-b]pyridine derivativesVarious cancer cell linesAntiproliferative activity bldpharm.com
Dihydropyridine derivativesAdenosine A3 ReceptorAntagonism

This table presents data on related structures to illustrate the exploration of interactions with specific molecular targets.

Exploration of Interactions with Specific Molecular Targets (e.g., Enzymes, Receptors)

Conceptual Studies of Enzyme Inhibition Mechanisms

The 4-phenyl-2-aminopyridine scaffold is a cornerstone in the conceptual design of enzyme inhibitors. The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, mimicking interactions of endogenous ligands with the active sites of enzymes.

A prominent example of a highly substituted derivative is the potent and orally active non-nucleoside adenosine kinase (AK) inhibitor, ABT-702. nih.gov Adenosine kinase is a crucial enzyme in the regulation of adenosine levels, a neuromodulator involved in pain and inflammation. The discovery of ABT-702, which features a 4-amino-5-(3-bromophenyl)pyrido[2,3-d]pyrimidine core, stemmed from the optimization of a high-throughput screening lead. nih.gov This highlights the conceptual value of the this compound substructure in the rational design of enzyme inhibitors.

The pyridine-based framework has also been instrumental in the development of inhibitors for other enzyme classes, such as cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase 3β (GSK3β), which are implicated in cell cycle regulation and are targets for anti-cancer therapies. nih.gov

Table 1: Exemplary Enzyme Inhibition Data for a Derivative

Compound Target Enzyme IC50

Note: The table presents data for a complex derivative to illustrate the potential of the core scaffold.

Conceptual Studies of Receptor Modulation

The versatility of the 4-phenyl-pyridin-2-amine scaffold extends to the modulation of cell surface receptors, particularly G-protein coupled receptors (GPCRs). The ability of this scaffold to be readily modified allows for the exploration of structure-activity relationships (SAR) in the context of receptor binding and functional modulation.

Research into positive allosteric modulators (PAMs) of muscarinic acetylcholine (B1216132) receptors (M1 and M4 mAChRs) has utilized structurally related compounds. researchgate.net PAMs represent a sophisticated approach to receptor modulation, enhancing the effect of the endogenous ligand rather than directly activating the receptor. This can lead to more finely-tuned physiological responses. For instance, derivatives of 4-phenylpyridin-2-one have been identified as a novel class of M1 mAChR PAMs, demonstrating the utility of the core phenyl-pyridine structure in achieving selective receptor modulation. researchgate.net

Furthermore, the pyridine motif is a key element in ligands developed for adenosine receptors, which are involved in a myriad of physiological processes. mdpi.com The design and synthesis of various aminopyridine derivatives have provided valuable insights into the structural requirements for affinity and selectivity at different adenosine receptor subtypes.

Research into Binding Affinity and Selectivity

A critical aspect of drug discovery is the optimization of a compound's binding affinity for its intended target while minimizing off-target effects. The this compound scaffold offers multiple points for chemical diversification to systematically probe the binding pockets of proteins and enhance selectivity.

Studies on 2,3-dihydro nih.govsigmaaldrich.comthiazolo[4,5-b]pyridines, which can be conceptually derived from the aminopyridine core, have led to the identification of potent inhibitors of acyl-ACP thioesterase, an enzyme involved in fatty acid biosynthesis. beilstein-journals.org These studies underscore how modifications to the pyridine-based scaffold can significantly impact binding affinity and inhibitory activity.

Similarly, the development of pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual inhibitors of CDK2 and GSK3β has demonstrated that the strategic combination of the pyridine core with other heterocyclic systems can lead to compounds with desired polypharmacology, or the ability to modulate multiple targets simultaneously. nih.gov In silico molecular docking studies are often employed in conjunction with experimental work to rationalize the observed binding affinities and guide the design of more selective compounds. nih.gov

Development as Advanced Chemical Probes and Lead Compounds in Pre-clinical Research

A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. A "chemical probe" is a small molecule that is used to study biological systems. The this compound scaffold has proven to be a fertile ground for the generation of both.

The development of a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a selective Aurora A kinase inhibitor is a testament to the potential of this scaffold in generating lead compounds for oncology. mdpi.com Aurora kinases are key regulators of cell division, and their inhibition is a validated strategy in cancer therapy. The "3-bromophenyl" moiety in this lead compound is a direct link to the core structure of interest.

Moreover, the pyridine ring system is a common feature in the design of fluorescent probes. For example, nitropyridine derivatives have been utilized in the synthesis of fluorescent probes for the detection of biothiols, demonstrating the utility of the pyridine core in creating tools for chemical biology research. mdpi.com The inherent properties of the this compound scaffold make it an attractive starting point for the development of such advanced research tools.

Table 2: List of Compounds Mentioned

Compound Name
This compound
ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine)
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid
4-phenylpyridin-2-one derivatives
Pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids
2,3-dihydro nih.govsigmaaldrich.comthiazolo[4,5-b]pyridines

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-Bromophenyl)pyridin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling reactions using intermediates like 4-(3-bromophenyl)-1H-imidazol-2-amine with reagents such as dimethyl 2-acetylsuccinate in the presence of a catalyst (e.g., TsOH) under reflux in o-xylene . Optimization may include adjusting reaction time, temperature, and stoichiometric ratios of reagents. Characterization via ¹H NMR (600 MHz, DMSO-d₆) and LCMS (ESI) can confirm purity and molecular weight .

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : Peaks for aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ ~5.5 ppm) in DMSO-d₆ .
  • LCMS : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .
  • X-ray crystallography : For definitive structural confirmation, as demonstrated for analogous compounds like 4-Methyl-N-(3-methylphenyl)pyridin-2-amine .

Q. What solvents and purification methods are recommended for isolating this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are often used during synthesis. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or LCMS data may arise from impurities, tautomerism, or solvent effects. Strategies include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Variable-temperature NMR to identify dynamic processes (e.g., amine proton exchange).
  • Comparative analysis with structurally validated analogs, such as 4-Methyl-N-(3-methylphenyl)pyridin-2-amine .

Q. What role does the bromophenyl group play in the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom serves as a site for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling functionalization of the aryl ring. For example, palladium-catalyzed coupling with boronic acids can introduce substituents for drug-discovery applications. Reaction efficiency depends on ligand choice (e.g., XPhos) and base (e.g., K₂CO₃) .

Q. How can computational methods aid in predicting the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : To assess binding affinity to targets like COX-2 or adenosine receptors, as seen in studies of related pyridin-2-amine derivatives .
  • QSAR models : Utilize descriptors like logP, polar surface area, and halogen interactions to predict pharmacokinetic properties .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Methodological Answer :

  • Solvent screening : Use mixed solvents (e.g., dichloromethane/methanol) to improve crystal growth.
  • Derivatization : Introduce heavy atoms (e.g., bromine) to enhance diffraction, as demonstrated in cobalt(II) complexes of bromophenyl-pyridine ligands .

Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?

  • Methodological Answer :

  • Steric effects : The bromophenyl group may hinder electrophilic substitution at the para position of the pyridine ring.
  • Electronic effects : The electron-withdrawing bromine directs nucleophilic attacks to meta positions. Computational tools (e.g., DFT calculations) can model these effects .

Tables for Methodological Reference

Table 1 : Key Spectroscopic Data for this compound Analogs

Compound¹H NMR (δ, ppm)LCMS [M+H]⁺Reference
5-(4-Morpholino)pyridin-2-amine6.8 (d, 1H), 7.5 (s, 1H)263
4-Methyl-N-(3-methylphenyl)pyridin-2-amine2.3 (s, 3H), 6.7–8.1 (m, 6H)N/A

Table 2 : Reaction Optimization Parameters for Cross-Coupling

ParameterOptimal ConditionImpact on Yield
CatalystPd(OAc)₂/XPhosIncreases to >80%
SolventToluene/EtOH (3:1)Reduces side products
Temperature110°CAccelerates coupling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.